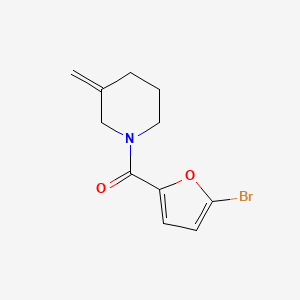

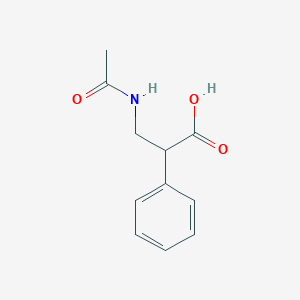

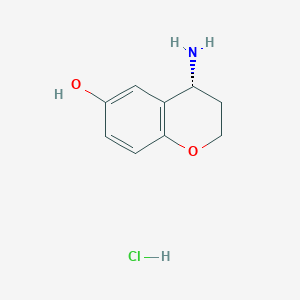

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different aralkyl/aryl carboxylic acids. These are converted into heterocyclic 1,3,4-oxadiazole nucleophiles, followed by the synthesis of electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine from 4-methylpiperidine. The target compounds are then prepared by reacting these nucleophiles with the electrophiles in specific solvents like DMF and LiH, leading to compounds that are structurally elucidated by spectral data including IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

For compounds similar to 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine, the molecular structure is often analyzed using X-ray crystallography, revealing planar furanone rings and stabilizing weak intermolecular interactions. These analyses provide insights into the compound's stereochemistry and potential reactivity (Xin-Ping Wei et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of related compounds encompasses a variety of reactions, including debrominative decarboxylation, bromodecarboxylation, and subsequent reactions leading to the formation of desired products. These reactions are key to modifying the compound's structure for specific applications, demonstrating valuable antibacterial properties (T. Benneche et al., 2008).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Reactivity

- Synthesis of S-Derivatives: The synthesis of S-derivatives of 5-bromofuran-2-yl compounds involves alkylation with bromoalkanes and halogen-containing compounds, yielding new compounds with potential antibacterial activity. This demonstrates the reactivity and potential for developing novel antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

2. Pharmaceutical Potential

- Antibacterial Properties: The synthesized S-derivatives of 5-bromofuran-2-yl showed notable antibacterial activity against various microbial strains, suggesting their potential in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

3. Chemical Properties and Interactions

- Kinetic Studies: Kinetic studies on 5-bromo-2-carbonyl derivatives of furan with amines reveal the complexities of reactions and potential for synthesizing diverse compounds, highlighting the chemical versatility of these derivatives (Chemistry of Heterocyclic Compounds, 1976).

4. Molecular Modification and Applications

- Palladium-Catalyzed Reactions: Utilizing palladium-catalyzed reactions for the synthesis of biheteroaryls demonstrates the chemical flexibility and potential of bromofuran derivatives in creating complex molecular structures (Synlett, 2012).

5. Potential in Therapeutic Research

- Antiprotozoal Agents: Compounds synthesized from bromofuran derivatives showed significant activity against protozoal infections, indicating their potential as therapeutic agents in treating diseases like malaria (Journal of medicinal chemistry, 2004).

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMZLQZKQASGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)